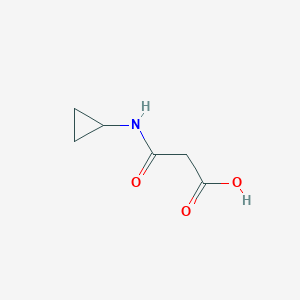
2-(Cyclopropylcarbamoyl)acetic acid
Vue d'ensemble
Description
2-(Cyclopropylcarbamoyl)acetic acid is a useful research compound. Its molecular formula is C6H9NO3 and its molecular weight is 143.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(Cyclopropylcarbamoyl)acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its cyclopropyl group attached to a carbamoyl moiety and an acetic acid functional group. This unique structure may contribute to its biological activity, particularly in modulating enzyme functions and receptor interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key findings include:
- Anti-inflammatory Effects : The compound has shown promise as an anti-inflammatory agent, particularly in models of rheumatoid arthritis and other inflammatory conditions.
- Enzyme Inhibition : It exhibits inhibitory activity against specific enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Cytotoxicity : Preliminary studies indicate that this compound may possess cytotoxic properties against certain cancer cell lines.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Pro-inflammatory Cytokines : The compound reduces the production of pro-inflammatory cytokines, which play a critical role in the pathogenesis of various inflammatory diseases.
- Modulation of Signaling Pathways : It may influence signaling pathways such as NF-κB and MAPK, which are pivotal in inflammation and cell survival.
- Interaction with Receptors : The compound may interact with specific receptors, altering downstream signaling cascades that lead to anti-inflammatory effects.
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on Rheumatoid Arthritis Models : In a study involving rat models of arthritis, treatment with this compound resulted in significant reductions in joint swelling and pain, suggesting its potential as a therapeutic agent for rheumatoid arthritis.
- Cancer Cell Line Studies : Research conducted on various cancer cell lines indicated that this compound induced apoptosis and inhibited cell proliferation, highlighting its potential as an anticancer agent.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anti-inflammatory | Reduced cytokine levels in arthritis models | |
| Enzyme inhibition | Inhibited COX and LOX activities | |
| Cytotoxicity | Induced apoptosis in cancer cell lines |
| Mechanism | Description |
|---|---|
| Cytokine modulation | Decreased levels of TNF-α and IL-6 |
| Signaling pathway modulation | Inhibition of NF-κB activation |
| Receptor interaction | Potential binding to inflammatory receptors |
Propriétés
IUPAC Name |
3-(cyclopropylamino)-3-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c8-5(3-6(9)10)7-4-1-2-4/h4H,1-3H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHCAHFRQPSQIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















